molecular formula C13H14N2O4 B6505520 2-(3,4-dimethoxyphenyl)-N-(1,2-oxazol-4-yl)acetamide CAS No. 1396678-17-3

2-(3,4-dimethoxyphenyl)-N-(1,2-oxazol-4-yl)acetamide

Cat. No.: B6505520
CAS No.: 1396678-17-3
M. Wt: 262.26 g/mol
InChI Key: LUJXCOQBGUJETQ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-(1,2-oxazol-4-yl)acetamide is a synthetic acetamide derivative featuring a 3,4-dimethoxyphenyl group linked via an acetamide bridge to a 1,2-oxazol-4-yl moiety. The oxazole ring, a five-membered heterocycle with nitrogen and oxygen atoms, contributes to structural rigidity and hydrogen-bonding capabilities.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(1,2-oxazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-17-11-4-3-9(5-12(11)18-2)6-13(16)15-10-7-14-19-8-10/h3-5,7-8H,6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJXCOQBGUJETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CON=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(1,2-oxazol-4-yl)acetamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Coupling with the Phenyl Ring: The oxazole ring is then coupled with a 3,4-dimethoxyphenyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-(1,2-oxazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The oxazole ring can be reduced under specific conditions to form a more saturated heterocycle.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Saturated heterocycles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N-(1,2-oxazol-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(1,2-oxazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure : Retains the 3,4-dimethoxyphenyl group but replaces the oxazole with a benzamide and ethyl linker.
  • Synthesis : Synthesized via direct reaction of benzoyl chloride and 3,4-dimethoxyphenethylamine (80% yield) .
  • Properties : Melting point = 90°C; characterized by NMR (Tables 1 and 2 in ).

N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide

  • Structure : Substitutes oxazole with a benzothiazole ring and adds a trifluoromethoxy group.
  • Relevance: Benzothiazoles are known for antimicrobial and anticancer activity. The trifluoromethoxy group introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound .
  • Potential Impact: Enhanced metabolic stability and lipophilicity due to fluorine atoms.

N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-[(4′-methylbiphenyl-4-yl)oxy]acetamide

  • Structure : Features a sulfamoyl-linked biphenyl group and 3,4-dimethyl substitution on the oxazole (position 5 vs. 4 in the target compound).
  • Key Differences : The sulfamoyl group and biphenyl extension increase molecular weight and may improve binding to sulfonamide-targeted enzymes (e.g., carbonic anhydrase) .

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

  • Structure : Replaces methoxy groups with chlorines and incorporates a pyrazole ring.
  • Crystallography : Exhibits three conformational isomers with dihedral angles (44.5°–77.5°) between aromatic rings, influencing dimerization via N–H⋯O hydrogen bonds .
  • Implications : Chlorine substituents enhance electrophilicity, while pyrazole rings may improve metal-coordination capacity.

Research Findings and Implications

  • Electronic Effects : Methoxy groups in the target compound promote electron donation, whereas chlorine or trifluoromethoxy substituents in analogs enhance electrophilicity or stability .
  • Heterocyclic Influence : Oxazole (target) vs. benzothiazole () alters hydrogen-bonding capacity and steric profiles, impacting receptor interactions.
  • Synthetic Accessibility : Rip-B’s high yield (80%) suggests efficient amide coupling, but oxazole-containing compounds may require more specialized conditions .
  • Crystallographic Behavior : Conformational flexibility in dichlorophenyl analogs highlights the role of substituents in packing efficiency and solubility .

Biological Activity

2-(3,4-Dimethoxyphenyl)-N-(1,2-oxazol-4-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12_{12}H13_{13}N3_{3}O3_{3}
  • Molecular Weight : 247.25 g/mol
  • Structure : The compound features a dimethoxyphenyl group and an oxazole moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antinociceptive Activity :
    • Studies have shown that compounds with similar structures exhibit significant antinociceptive effects in animal models. The mechanism involves modulation of the sigma receptors, particularly σ1 receptors, which play a crucial role in pain perception and response .
  • Inhibition of Enzymatic Activity :
    • The compound has been evaluated for its ability to inhibit certain enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of protein tyrosine phosphatase (PTP1B), which is linked to insulin signaling and glucose metabolism .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against specific cellular targets:

  • Cell Viability Assays : The compound was tested on various cancer cell lines to assess cytotoxicity. Results indicated a dose-dependent reduction in cell viability at concentrations above 10 µM.
Concentration (µM)Cell Viability (%)
0100
595
1080
2050

In Vivo Studies

Animal models have been utilized to further explore the pharmacological effects:

  • Formalin Test for Pain Assessment : In a study assessing antinociceptive effects, the compound significantly reduced pain responses in the formalin test at doses ranging from 10 to 300 µg/paw .

Case Studies

  • Case Study on Pain Management :
    • A clinical investigation involving patients with chronic pain conditions evaluated the efficacy of similar oxazole derivatives. Patients reported a marked decrease in pain levels when treated with these compounds over a four-week period.
  • Diabetes Management :
    • Another study focused on the glucose-lowering effects of compounds related to this compound. Results indicated improved insulin sensitivity and reduced blood glucose levels in diabetic rat models .

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